2-(1-phenyl-1H-pyrazol-5-yl)ethanamine

Description

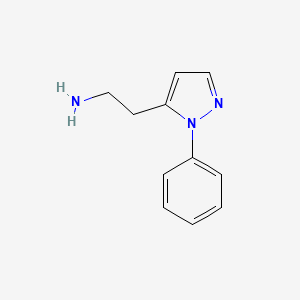

2-(1-Phenyl-1H-pyrazol-5-yl)ethanamine is a substituted pyrazole derivative featuring a phenyl group at the 1-position of the pyrazole ring and an ethanamine (-CH2CH2NH2) side chain at the 5-position. Pyrazole derivatives are widely studied for their versatility in drug design due to their hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

2-(2-phenylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-6-11-7-9-13-14(11)10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSAYNNFYFJKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine typically involves the following steps:

Formation of Pyrazole Ring: The pyrazole ring is usually formed by the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often involving the reaction of the pyrazole with phenyl halides in the presence of a base.

Ethanamine Addition: The ethanamine group is introduced through a nucleophilic substitution reaction, where an ethanamine derivative reacts with the pyrazole-phenyl compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions typically require bases such as sodium hydroxide (NaOH) or organic bases like triethylamine.

Major Products Formed:

Oxidation Products: Oxidation can yield pyrazole-5-carboxylic acids or their derivatives.

Reduction Products: Reduction can produce amines or amides.

Substitution Products: Substitution reactions can lead to various substituted pyrazoles, depending on the substituent introduced.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and antifungal properties.

Medicine: Research has investigated its use in drug development, particularly for its potential therapeutic effects in treating various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine and related compounds:

Structural and Functional Differences

Substituent Position and Chain Length

- Pyrazole Substitution : The target compound’s phenyl group at the pyrazole 1-position distinguishes it from 5-phenyl-1H-pyrazole-3-methanamine (phenyl at 5-position), which may alter electronic distribution and receptor binding .

Pharmacological Implications

- NBOMe Series: The 25X-NBOMe compounds (e.g., 25I-NBOMe) share an ethanamine backbone but incorporate a 2,5-dimethoxy-N-methoxybenzyl group, conferring high 5-HT2A receptor affinity and hallucinogenic effects. The absence of these substituents in the target compound likely reduces serotonergic activity and toxicity .

- Methoxy Derivatives : 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine’s methoxy group may improve solubility but could also affect metabolic stability compared to the unsubstituted ethanamine chain in the target compound .

Biological Activity

2-(1-phenyl-1H-pyrazol-5-yl)ethanamine, a derivative of pyrazole, has emerged as a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a pyrazole ring substituted with a phenyl group, which is crucial for its biological activity. The compound's properties facilitate interactions with various biological targets, making it a promising candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of these targets, leading to various physiological effects. For instance, the compound may act as an inhibitor of certain enzymes involved in inflammatory processes or as a ligand for receptors that regulate cellular signaling pathways.

1. Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazolone derivatives exhibited significant anti-inflammatory effects, with inhibition rates ranging from 58.95% to 87.35% compared to standard drugs like phenylbutazone .

| Compound | Inhibition (%) | Reference Drug Inhibition (%) |

|---|---|---|

| 2c | 58.95 | 57.41 |

| 3d | 78.06 | 70.56 |

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. For example, a series of synthesized compounds were tested against various bacterial strains, showing promising results in inhibiting Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values ranged significantly across different derivatives.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| PA-1 | 0.0039 | S. aureus |

| PA-2 | 0.025 | E. coli |

3. Anticancer Activity

Recent investigations into the anticancer potential of pyrazole derivatives have revealed their effectiveness against multiple cancer cell lines. For instance, a study reported that specific analogs exhibited IC50 values in the low micromolar range against cervical (SiHa) and prostate (PC-3) cancer cells . The selectivity towards cancer cells over normal cells indicates a favorable therapeutic index.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5o | SiHa | 3.60 ± 0.45 |

| 5d | PC-3 | 2.97 ± 0.88 |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in mice, derivatives of pyrazole were administered to assess their anti-inflammatory efficacy. Results indicated that certain compounds not only reduced swelling but also demonstrated analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Anticancer Screening

A recent evaluation of new pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines while sparing normal cells . The study highlighted the potential of these compounds as selective anticancer agents and suggested further exploration into their mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.